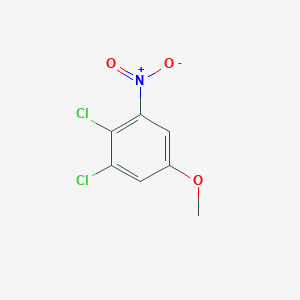

3,4-Dichloro-5-nitroanisole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-Dichloro-5-nitroanisole is a chemical compound used as an intermediate in the manufacture of dyes, pharmaceuticals, and corrosion inhibitors . It is also used in the synthesis of niclosamide, a molluscicide . This compound is considered a black-listed substance due to its poor biodegradability .

Synthesis Analysis

The synthesis of this compound involves several steps. The first step is a nitration reaction, followed by a conversion from the nitro group to an amine, and finally a bromination . The nitration step needs to be the first step, and not the bromination . Also, the conversion of the nitro group to an amine must occur last .Molecular Structure Analysis

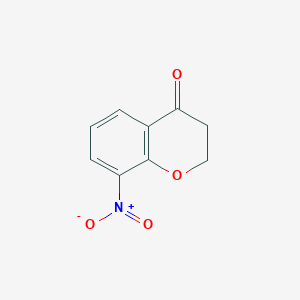

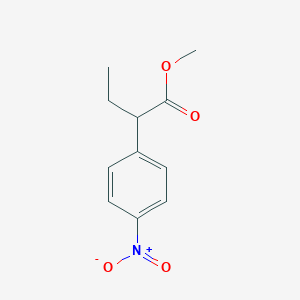

The molecular structure of this compound is complex. The average mass of the molecule is around 207.014 Da . The molecule consists of several functional groups including nitro, chloro, and methoxy groups .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. One of the key reactions is the nitration of the anisole group, which is followed by a conversion from the nitro group to an amine, and finally a bromination . The nitration step needs to be the first step, and not the bromination . Also, the conversion of the nitro group to an amine must occur last .Wissenschaftliche Forschungsanwendungen

Spectral and Structural Analysis

- Spectral Investigations and Electronic Properties : Studies on compounds similar to 3,4-Dichloro-5-nitroanisole, like 5-chloro-2-nitroanisole, involve spectral investigations using techniques like FTIR, FT-Raman, UV, and NMR. These studies help understand the structural, spectroscopic, and electronic properties of these compounds, including their reactivity descriptors and nonlinear optical material potentials (Meenakshi, 2017).

Chemical Analysis and Safety

- Workplace Air Analysis : Research on 2-nitroanisole, a compound structurally related to this compound, has developed methods for determining its concentration in workplace air, highlighting its use in production environments and the importance of monitoring for occupational safety and health (Jeżewska & Woźnica, 2020).

Chemical Synthesis and Reactions

- Anomalous Reaction Behavior : A study on 3-Chloro-2-nitroanisole, a close relative of this compound, has shown unusual reactions during synthesis, highlighting the unique reactivity patterns these types of compounds can exhibit (Ried & Sell, 1980).

Environmental Impact and Transformation

- Anaerobic Coupling Reactions : Research involving compounds like 4-nitroanisole, similar to this compound, has investigated their transformation in the environment, particularly focusing on the anaerobic formation of coupling products which can impact environmental toxicity (Kadoya et al., 2018).

Photoreactive Properties

- Photoreaction Studies : The photochemical behavior of nitroaryl ethers like 4-nitroanisole provides insights into the reactivity of this compound under similar conditions, useful in understanding its potential applications in light-sensitive processes (Hartsuiker et al., 1971).

Wirkmechanismus

The mechanism of action of 3,4-Dichloro-5-nitroanisole involves a series of chemical reactions. The first step is a nitration reaction, followed by a conversion from the nitro group to an amine, and finally a bromination . The nitration step needs to be the first step, and not the bromination . Also, the conversion of the nitro group to an amine must occur last .

Safety and Hazards

3,4-Dichloro-5-nitroanisole is considered hazardous. It is suspected of causing genetic defects and is also suspected of causing cancer . It is harmful to aquatic life with long-lasting effects . Safety precautions include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and getting medical advice or attention if exposed or concerned .

Eigenschaften

IUPAC Name |

1,2-dichloro-5-methoxy-3-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPPCTQPGJFQHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.